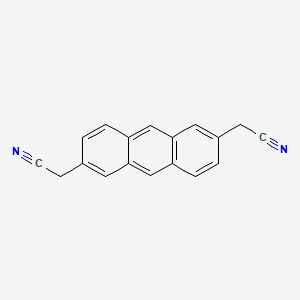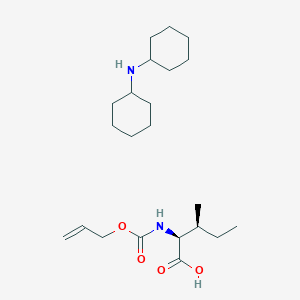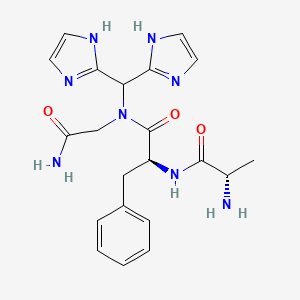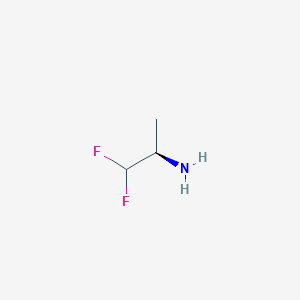
3,9-Dichloro-7-methoxy-2-nitroacridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,9-Dichloro-7-methoxy-2-nitroacridine: is a synthetic organic compound belonging to the acridine family. Acridines are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science. This compound is characterized by the presence of two chlorine atoms, a methoxy group, and a nitro group attached to the acridine core.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-Dichloro-7-methoxy-2-nitroacridine typically involves the nitration of 3,9-dichloro-7-methoxyacridine. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to avoid over-nitration and decomposition of the product. The reaction conditions are carefully controlled to ensure the selective introduction of the nitro group at the 2-position of the acridine ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities.
化学反应分析
Types of Reactions
3,9-Dichloro-7-methoxy-2-nitroacridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The methoxy group can be oxidized to a carbonyl group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Oxidation: Potassium permanganate in an acidic or basic medium.
Major Products Formed
Reduction: 3,9-Dichloro-7-methoxy-2-aminoacridine.
Substitution: Various substituted acridines depending on the nucleophile used.
Oxidation: 3,9-Dichloro-7-methoxy-2-acridone.
科学研究应用
3,9-Dichloro-7-methoxy-2-nitroacridine has several scientific research applications:
Medicinal Chemistry: It is used as a precursor for the synthesis of various biologically active compounds, including potential anticancer and antimicrobial agents.
Biology: The compound is studied for its interactions with DNA and proteins, making it useful in biochemical research.
Materials Science: It is used in the development of organic semiconductors and other advanced materials.
Industry: The compound is used in the synthesis of dyes and pigments due to its chromophoric properties.
作用机制
The mechanism of action of 3,9-Dichloro-7-methoxy-2-nitroacridine involves its interaction with biological macromolecules such as DNA and proteins. The nitro group can undergo reduction to form reactive intermediates that can alkylate DNA, leading to cytotoxic effects. The chlorine atoms and methoxy group contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and interact with intracellular targets.
相似化合物的比较
Similar Compounds
3,9-Dichloro-7-methoxyacridine: Lacks the nitro group, making it less reactive in certain chemical reactions.
3,9-Dichloro-2-nitroacridine: Lacks the methoxy group, affecting its lipophilicity and biological activity.
7-Methoxy-2-nitroacridine: Lacks the chlorine atoms, altering its chemical reactivity and interaction with biological targets.
Uniqueness
3,9-Dichloro-7-methoxy-2-nitroacridine is unique due to the presence of both chlorine atoms and the nitro group, which confer distinct chemical reactivity and biological activity. The methoxy group enhances its lipophilicity, making it more effective in penetrating biological membranes and interacting with intracellular targets.
属性
CAS 编号 |
42326-32-9 |
|---|---|
分子式 |
C14H8Cl2N2O3 |
分子量 |
323.1 g/mol |
IUPAC 名称 |
3,9-dichloro-7-methoxy-2-nitroacridine |
InChI |
InChI=1S/C14H8Cl2N2O3/c1-21-7-2-3-11-8(4-7)14(16)9-5-13(18(19)20)10(15)6-12(9)17-11/h2-6H,1H3 |
InChI 键 |
NQGAGYDBUVSRAV-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(C3=CC(=C(C=C3N=C2C=C1)Cl)[N+](=O)[O-])Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


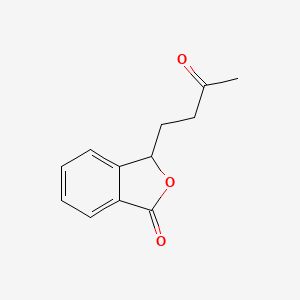
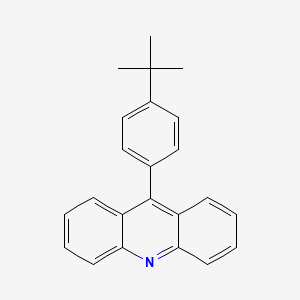
![2-{[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]sulfonyl}benzaldehyde](/img/structure/B12936504.png)
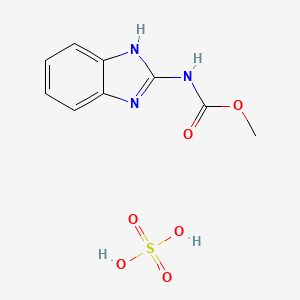
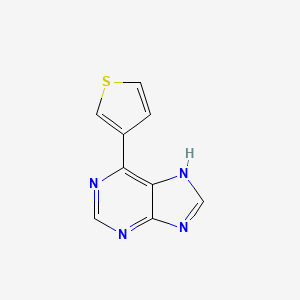
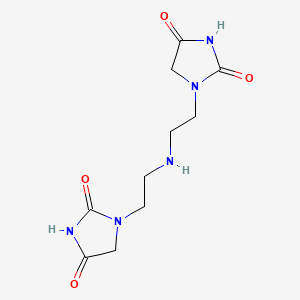

![8-Bromo-5-(methylthio)imidazo[1,5-c]pyrimidine-1-carbonitrile](/img/structure/B12936542.png)

